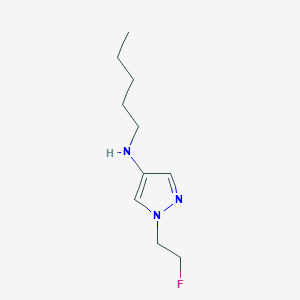![molecular formula C12H18FN5 B11740103 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11740103.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings, an ethyl group, and a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through a cyclization reaction of hydrazine with a 1,3-diketone.
Alkylation: The next step involves the alkylation of the pyrazole rings with ethyl bromide and fluoroethyl bromide under basic conditions.
Coupling Reaction: The final step is a coupling reaction where the two pyrazole rings are linked via a methylene bridge using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols and acids.
Reduction: Reduction reactions can target the fluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Formation of alcohols and acids.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic Acid: This compound shares some structural similarities but differs significantly in its functional groups and overall reactivity.
Cresol: Another compound with a similar aromatic structure but different functional groups and chemical properties.
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole rings and the presence of both ethyl and fluoroethyl groups
Propiedades
Fórmula molecular |
C12H18FN5 |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-6-4-11(16-17)9-14-12-10(2)8-15-18(12)7-5-13/h4,6,8,14H,3,5,7,9H2,1-2H3 |
Clave InChI |
ISIGRYYDSCZIPU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)CNC2=C(C=NN2CCF)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740039.png)
![[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740043.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740048.png)
![1-(difluoromethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740057.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740060.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11740065.png)
![1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11740068.png)




![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740114.png)
